2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound that features a quinoline and naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline derivatives with 6-methoxy-2-naphthylpropanoic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or FeCl3 to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-quinolin-2-one: Shares the quinoline moiety and exhibits similar biological activities.
6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Contains the naphthalene moiety and is used in similar synthetic applications.
Uniqueness
2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is unique due to its combined quinoline and naphthalene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C25H25NO4 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C25H25NO4/c1-17(19-9-10-21-15-22(29-2)12-11-20(21)14-19)25(28)30-16-24(27)26-13-5-7-18-6-3-4-8-23(18)26/h3-4,6,8-12,14-15,17H,5,7,13,16H2,1-2H3 |
InChI Key |
LASMMKSGUDGRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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